molecular formula C16H20N6O B2457513 2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 897758-30-4

2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No. B2457513
CAS RN: 897758-30-4
M. Wt: 312.377
InChI Key: GFBWLGDGRFIYNY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a pyrazolo[3,4-d]pyrimidine core, which is a type of diazine . Diazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms . They are found in many important biological molecules, including DNA and RNA .


Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds such as rilpivirine, an antiretroviral medication used to treat HIV, have been synthesized using various methods . The synthesis of rilpivirine involves several steps, including the synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

This compound and its derivatives are primarily involved in the synthesis of novel heterocyclic structures. For instance, research by Rahmouni et al. (2014) focuses on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions. These synthetic pathways provide a foundation for developing compounds with potential applications in pharmaceuticals and materials science (Rahmouni et al., 2014).

Potential Biological Activities

Some derivatives synthesized from similar core structures have shown remarkable biological activities. For example, a study on the synthesis of 3,5-diphenyl-1H-pyrazole derivatives revealed that certain compounds exhibited significant local anesthetic, analgesic, and in vitro platelet antiaggregating activities (Bruno et al., 1994). Another study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of such compounds (Rahmouni et al., 2016).

Charge Transfer Complexes

In the field of materials science, derivatives of the core compound have been studied for their ability to form charge transfer complexes. Al-Attas et al. (2009) investigated the charge transfer complexes formed between various heterocyclic amines and chloranilic acid, highlighting the potential applications of these complexes in the development of electronic and photonic materials (Al-Attas et al., 2009).

Antimicrobial and Anticancer Agents

Compounds derived from "2-((6-((3,5-dimethylphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol" have been evaluated for their antimicrobial and anticancer properties. Hafez et al. (2016) synthesized novel pyrazole derivatives with potential antimicrobial and anticancer activities, indicating the broad spectrum of pharmacological applications of these compounds (Hafez et al., 2016).

properties

IUPAC Name

2-[[6-(3,5-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-10-6-11(2)8-12(7-10)19-16-20-14(17-4-5-23)13-9-18-22(3)15(13)21-16/h6-9,23H,4-5H2,1-3H3,(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBWLGDGRFIYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=NC(=C3C=NN(C3=N2)C)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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